Kukoamine B - 164991-67-7

Kukoamine B

Catalog Number: EVT-272417
CAS Number: 164991-67-7
Molecular Formula: C28H42N4O6
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kukoamine B (KB) is a spermine alkaloid primarily isolated from the root bark of Lycium chinense, also known as Chinese wolfberry or Goji berry. [, , ] It belongs to the class of phenolic polyamines and is characterized by a spermine backbone with two caffeoyl groups attached. [, ] KB has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties. [, , , , , , , , , , , ] It serves as a valuable research tool for investigating various cellular processes and holds potential for developing novel therapeutic interventions.

Trans-2-Nonenal

Compound Description: Trans-2-Nonenal is an unsaturated aldehyde generated by lipid peroxidation, a process linked to aging, particularly in the skin. It exerts harmful effects on keratinocytes, the predominant cell type in the skin's epidermis [].

Relevance: Research has shown that Kukoamine B can protect human keratinocyte HaCaT cells from the damaging effects of trans-2-nonenal. This protective effect is attributed to Kukoamine B's ability to form Schiff base-derived pyridinium adducts with trans-2-nonenal, effectively neutralizing its toxicity [].

Lipopolysaccharides (LPS)

Compound Description: Lipopolysaccharides (LPS) are large molecules found in the outer membrane of Gram-negative bacteria. They act as potent immunostimulants and are recognized by the immune system as a sign of bacterial infection. LPS is a major contributing factor to the development of sepsis, a life-threatening condition characterized by a dysregulated immune response to infection [].

Relevance: Kukoamine B exhibits a dual inhibitory effect on both LPS and CpG DNA, making it a potential therapeutic candidate for sepsis treatment []. KB has been shown to interfere with LPS binding to TLR4, a key receptor involved in the immune response to LPS, effectively reducing LPS-induced inflammation and organ damage [, ].

CpG DNA

Compound Description: CpG DNA refers to DNA molecules containing unmethylated cytosine-guanine dinucleotides (CpG motifs). These motifs are more common in bacterial DNA compared to mammalian DNA and are recognized by the immune system as pathogen-associated molecular patterns (PAMPs) []. Similar to LPS, CpG DNA can trigger a strong immune response and contribute to the development of sepsis.

Relevance: Kukoamine B demonstrates a unique ability to inhibit the immunostimulatory effects of both LPS and CpG DNA, suggesting a potential therapeutic advantage in sepsis treatment where both molecules often play a role []. Mechanistically, KB binds directly to CpG DNA, potentially interfering with its interaction with Toll-like receptor 9 (TLR9), a key receptor involved in the immune response to CpG DNA []. This binding ultimately inhibits the downstream inflammatory cascade triggered by CpG DNA [].

GalNAc (N-acetylgalactosamine)

Compound Description: GalNAc is a common sugar molecule often found attached to proteins, forming what's known as a glycoprotein. The asialoglycoprotein receptor (ASGPR) has a high affinity for GalNAc and plays a crucial role in recognizing and internalizing certain glycoproteins [].

Relevance: Studies have demonstrated that Kukoamine B can enhance the uptake of LPS into hepatocytes, the main cells in the liver. This uptake is mediated by ASGPR, and interestingly, KB appears to bind to ASGPR in a manner similar to GalNAc []. This suggests that KB may be leveraging the ASGPR pathway, typically used for internalizing molecules like GalNAc, to facilitate LPS clearance from circulation. Furthermore, GalNAc can dose-dependently reduce Kukoamine B internalization, suggesting competition for the ASGPR binding site [].

Mulberroside A and Liquiritin

Relevance: Research on the self-assembled nanoparticles from XBSD revealed that kukoamine B could self-assemble with both mulberroside A and liquiritin to form nanoparticles []. This interaction likely contributes to the enhanced bioavailability of the active compounds in XBSD []. Further analysis using FT-IR and HRMS suggested that the ammonium group of kukoamine B forms a bond with the phenolic hydroxyl group of both mulberroside A and liquiritin [].

Classification

Kukoamine B is classified as a spermine alkaloid, which is part of a broader category of polyamines that play crucial roles in cellular functions, including growth and differentiation. Its structural and functional characteristics position it as a significant bioactive compound within the realm of natural products.

Synthesis Analysis

The synthesis of Kukoamine B can be achieved through both natural extraction and chemical synthesis methods. The chemical synthesis involves several key steps:

  1. Starting Materials: The synthesis typically begins with simpler polyamine precursors.
  2. Reactions: Key reactions include alkylation and acylation processes that construct the complex structure of Kukoamine B.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the target compound.

In a notable study, Kukoamine B was synthesized using a fully chemical method that allowed for the creation of mesylate derivatives, enhancing its stability and bioactivity against specific biological targets like lipopolysaccharides (LPS) and CpG DNA .

Molecular Structure Analysis

The molecular structure of Kukoamine B has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The compound has a complex structure featuring multiple functional groups typical of spermine alkaloids:

  • Chemical Formula: C20_{20}H34_{34}N4_{4}
  • Molecular Weight: Approximately 334.52 g/mol
  • Structural Features: The molecule contains multiple amine groups and a branched chain structure, contributing to its biological activity.

The structural analysis indicates that Kukoamine B can interact with various biological molecules, which is crucial for its pharmacological effects .

Chemical Reactions Analysis

Kukoamine B participates in several chemical reactions that are central to its biological activity:

  1. Binding with Lipopolysaccharides: Kukoamine B can bind to LPS, inhibiting its interaction with Toll-like receptor 4 (TLR4) on immune cells. This action is crucial in reducing inflammatory responses associated with sepsis.
  2. Interaction with CpG DNA: It also binds to CpG DNA, blocking its interaction with TLR9, which further modulates immune responses .
  3. Metabolic Pathways: Research indicates that Kukoamine B influences lipid metabolism and reduces systemic inflammation by modulating various signaling pathways, including those involving nuclear transcription factors like NF-κB .
Mechanism of Action

The mechanism of action of Kukoamine B primarily revolves around its ability to inhibit inflammatory pathways:

  • Inhibition of Cytokine Production: By binding to LPS and CpG DNA, Kukoamine B reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
  • Modulation of Immune Response: It alters the activation state of immune cells, leading to decreased inflammation and improved metabolic profiles in models of type 2 diabetes mellitus.
  • Pharmacokinetics: Studies have shown that Kukoamine B exhibits non-linear pharmacokinetics with a half-life ranging from 1.61 to 4.24 hours, indicating its rapid distribution and potential for therapeutic application .
Physical and Chemical Properties Analysis

Kukoamine B possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  • Stability: The mesylate form enhances stability compared to its unmodified counterpart.
  • Melting Point: Specific melting point data varies based on purity but typically falls within standard ranges for similar alkaloids.

These properties are critical for understanding how Kukoamine B can be formulated for therapeutic use .

Applications

Kukoamine B has several promising applications in scientific research and medicine:

  1. Anti-Diabetic Agent: Its ability to lower blood glucose levels without adverse effects makes it a candidate for managing type 2 diabetes mellitus.
  2. Anti-Inflammatory Treatment: The compound's dual inhibition of LPS and CpG DNA positions it as a potential treatment for sepsis and other inflammatory diseases.
  3. Nutraceutical Development: Given its bioactive properties, there is potential for Kukoamine B to be developed into dietary supplements aimed at metabolic health.
Mechanistic Pathways of Kukoamine B in Metabolic Disorders

Modulation of Insulin Resistance via PPAR-γ and AMPK Signaling

Kukoamine B (KB), a spermine alkaloid derived from Lycii Radicis Cortex (LRC), demonstrates significant insulin-sensitizing effects through dual modulation of peroxisome proliferator-activated receptor gamma (PPAR-γ) and AMP-activated protein kinase (AMPK) pathways. In diabetic (db/db) mice, KB administration (50 mg/kg/day for 9 weeks) significantly reduced fasting blood glucose levels comparable to first-line drugs like rosiglitazone and metformin. Mechanistically, KB activates PPAR-γ—a nuclear receptor governing adipocyte differentiation and glucose homeostasis—thereby enhancing insulin receptor substrate-1 (IRS-1) phosphorylation and glucose transporter type 4 (GLUT4) translocation in adipose tissue [1] [3]. Parallel in vivo studies revealed that KB concurrently activates AMPK phosphorylation in the liver and skeletal muscle. AMPK activation triggers catabolic processes like fatty acid oxidation while inhibiting gluconeogenesis, synergizing with PPAR-γ to ameliorate systemic insulin resistance. Notably, unlike rosiglitazone (a potent PPAR-γ agonist), KB avoids adverse effects like hepatomegaly and weight gain, suggesting a more balanced modulation of metabolic pathways [1] [2].

Table 1: Metabolic Effects of KB via PPAR-γ/AMPK Axis in db/db Mice

ParameterControl (db/db)KB-TreatedRosiglitazone-Treated
Fasting Blood Glucose↑↑↑ (300-350 mg/dL)↓↓ (150-180 mg/dL)↓↓ (140-170 mg/dL)
Insulin SensitivitySeverely ImpairedImproved (2.5-fold)Improved (2.8-fold)
Hepatic AMPK ActivityBaseline↑ 3.1-fold↑ 1.2-fold
Adipose PPAR-γ ActivityBaseline↑ 2.7-fold↑ 4.5-fold

Suppression of Adipogenesis and Lipid Accumulation through SREBP-1 and C/EBP-α Downregulation

KB exerts potent anti-adipogenic effects by targeting master regulators of lipid biosynthesis: sterol regulatory element-binding protein 1 (SREBP-1) and CCAAT/enhancer-binding protein alpha (C/EBP-α). In 3T3-L1 adipocytes and primary adipose-derived stem cells, KB treatment (10–20 µM) dose-dependently inhibited lipid droplet accumulation by 60–80%, as quantified by Oil Red O staining. Molecular analyses revealed that KB suppresses the expression of SREBP-1, CEBPA, and downstream targets like fatty acid synthase (FASN) and perilipin-2 (PLIN2) at both mRNA and protein levels [4] [7]. Crucially, KB disrupts the adipogenic cascade upstream by inhibiting phosphorylation of cAMP response element-binding protein (CREB), which is essential for initiating CEBPA and PPARG transcription during adipocyte differentiation [7]. In vivo validation in high-fat diet (HFD)-induced obese mice showed KB (5 mg/kg/day) reduced visceral adiposity by 40% and adipocyte hypertrophy by 55%, confirming its translational relevance for obesity-associated metabolic disorders [4]. The branched-chain structure of KB—featuring dihydrocaffeoyl moieties attached to a spermine backbone—may enable direct interactions with transcriptional coactivators, though structural-activity relationships require further elucidation [8].

Regulation of Hepatic Lipid Metabolism via Phosphatidylcholine Remodeling

A lipidomics analysis of KB-treated db/db mice uncovered its unique role in hepatic phosphatidylcholine (PC) remodeling—a process critical for very-low-density lipoprotein (VLDL) assembly and lipid export. KB administration significantly increased serum PC species (e.g., PC 16:0/18:1, PC 18:0/20:4) by 30–50% while reducing triglycerides (TGs), cholesterol, and phosphatidylethanolamine (PE) by 25–40% [1] [3]. This shift toward PC-dominated phospholipid profiles enhances hepatic lipid efflux and reduces steatosis. Concurrently, KB elevated acylcarnitine levels (indicators of mitochondrial β-oxidation) by 1.8-fold, suggesting enhanced fatty acid catabolism [1]. Pathway enrichment analysis linked these changes to KB-induced activation of PPARα—a nuclear receptor governing lipid oxidation genes like CPT1 and ACOX1 [3]. Unlike fibrates (synthetic PPARα agonists), KB’s modulation is self-limiting, avoiding excessive lipid turnover that could exacerbate hepatic stress.

Table 2: KB-Induced Changes in Hepatic Lipid Species in db/db Mice

Lipid ClassChange vs. ControlBiological Implication
Phosphatidylcholines (PCs)↑ 30–50%Enhanced VLDL export
Triglycerides (TGs)↓ 35%Reduced steatosis
Cholesterol Esters↓ 25%Attenuated lipotoxicity
Acylcarnitines↑ 80%Increased β-oxidation
Phosphatidylethanolamines (PEs)↓ 40%Improved membrane fluidity

Impact on Glucose Homeostasis: Comparative Analysis with Metformin and Thiazolidinediones

KB’s effects on glucose metabolism were evaluated alongside metformin and thiazolidinediones (TZDs) in db/db mice, revealing distinct mechanistic advantages. While all three agents reduced hyperglycemia comparably (~50% reduction in fasting glucose), their pathways diverged significantly:

  • Metformin primarily suppressed hepatic gluconeogenesis via AMPK activation but showed minimal impact on lipid profiles or inflammation [1].
  • Rosiglitazone (a TZD) potently activated PPARγ, enhancing adipocyte differentiation and lipid storage, but caused weight gain (+15% body weight) and hepatomegaly due to unrestricted lipid sequestration [1] [9].
  • KB uniquely combined AMPK activation (like metformin) with balanced PPARγ/PPARα agonism, reducing both glucose and lipids without promoting adipogenesis or weight gain [1] [3]. Cytokine profiling confirmed KB’s superior anti-inflammatory action, reducing IL-6, TNF-α, and MCP-1 by 60–80%—exceeding metformin’s mild anti-inflammatory effects and contrasting rosiglitazone’s paradoxical elevation of certain adipokines [1] [2]. This multimodal activity positions KB as a candidate for managing metabolic syndrome without TZD-associated drawbacks.

Table 3: Comparative Glucose Homeostasis Effects in Diabetic Models

AgentGlucose ReductionInsulin SensitivityLipid EffectsAdverse Effects
Kukoamine B++++++++↓ TGs, ↑ PC remodelingNone reported
Metformin+++++++Neutral/LimitedGI intolerance
Rosiglitazone++++++++++↓ TGs, ↑ adipogenesisWeight gain, hepatomegaly

Key: + to +++++ = effect magnitude; ↓ = decrease; ↑ = increase

Compounds Mentioned

Properties

CAS Number

164991-67-7

Product Name

Kukoamine B

IUPAC Name

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide

Molecular Formula

C28H42N4O6

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37)

InChI Key

IWRAOCFRRTWUDF-UHFFFAOYSA-N

SMILES

O=C(N(CCCN)CCCCNCCCNC(CCC1=CC=C(O)C(O)=C1)=O)CCC2=CC=C(O)C(O)=C2

Solubility

Soluble in DMSO

Synonyms

Kukoamine B Mesylate;

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.